molecular formula C10H9BrO2 B14803165 2-Bromo-4-cyclopropoxybenzaldehyde CAS No. 1243441-20-4

2-Bromo-4-cyclopropoxybenzaldehyde

Cat. No.: B14803165
CAS No.: 1243441-20-4
M. Wt: 241.08 g/mol
InChI Key: RAJHQCKGUUNJFY-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropoxybenzaldehyde (C₁₀H₉BrO₂) is a brominated aromatic aldehyde featuring a cyclopropoxy substituent at the para position relative to the aldehyde group and a bromine atom at the ortho position. This compound is structurally characterized by its benzaldehyde core modified with a strained cyclopropane ring, which confers unique steric and electronic properties. The cyclopropoxy group may enhance lipophilicity or modulate reactivity in cross-coupling reactions compared to simpler alkoxy substituents.

Properties

CAS No.

1243441-20-4

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-4-cyclopropyloxybenzaldehyde

InChI

InChI=1S/C10H9BrO2/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5-6,8H,3-4H2

InChI Key

RAJHQCKGUUNJFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropoxybenzaldehyde typically involves the bromination of 4-cyclopropoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclopropoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products:

    Oxidation: 2-Bromo-4-cyclopropoxybenzoic acid.

    Reduction: 2-Bromo-4-cyclopropoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-cyclopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom and cyclopropoxy group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups
This compound Not reported C₁₀H₉BrO₂ Bromo, cyclopropoxy, aldehyde
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO Bromomethyl, aldehyde
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₆BrN₂ Bromo, vicinal diamine
2-Bromo-4-fluorobenzylamine hydrochloride 289038-14-8 C₇H₈BrClFN Bromo, fluoro, benzylamine, HCl salt

Key Observations :

  • Cyclopropoxy vs.
  • Aldehyde vs. Amine Functionality: The aldehyde group in the target compound and 4-(Bromomethyl)benzaldehyde enables nucleophilic additions (e.g., condensations), whereas 4-Bromo-1,2-diaminobenzene and 2-Bromo-4-fluorobenzylamine hydrochloride are suited for amination or salt-forming reactions.

Table 2: Use Cases and Industrial Context

Compound Primary Applications Industrial Notes
This compound Likely intermediate for heterocycle synthesis Speculative: Cyclopropane may enhance drug candidate stability.
4-(Bromomethyl)benzaldehyde Lab-scale synthesis, cross-coupling reactions Limited to manufacturing/laboratory uses.
4-Bromo-1,2-diaminobenzene Polymer or dye precursor Strictly advised against non-industrial uses.
2-Bromo-4-fluorobenzylamine hydrochloride Pharmaceutical intermediates Advanced production technics (e.g., cost-optimized facilities).

Key Findings :

  • The target compound’s aldehyde group positions it as a precursor for Schiff bases or heterocyclic scaffolds, whereas diamine or benzylamine derivatives (e.g., ) are more relevant to polymer or drug synthesis.

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